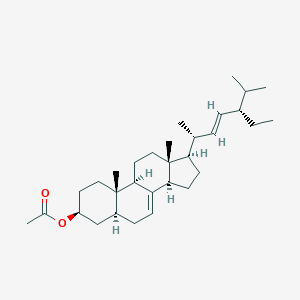

Spinasteryl acetate

Beschreibung

Eigenschaften

IUPAC Name |

[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-10,12,20-21,23-25,27-29H,8,11,13-19H2,1-7H3/b10-9+/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLULFBGTFJDEB-LSEHKVPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345812 | |

| Record name | Spinasteryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-46-1 | |

| Record name | Spinasteryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinasteryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and History of Spinasteryl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Spinasteryl acetate, a naturally occurring phytosterol derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of this compound. It is designed to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development. The guide delves into the historical context of phytosterol research, the isolation and structure elucidation of its parent compound, α-spinasterol, and the methods for the synthesis and characterization of this compound. Detailed experimental protocols, spectroscopic data, and workflow diagrams are provided to support laboratory investigation and further research into this intriguing molecule.

Introduction: The Emergence of Phytosterols in Scientific Inquiry

The scientific journey of phytosterols, including this compound, is rooted in the broader history of sterol research. Early investigations in the 20th century laid the groundwork for understanding the chemical diversity and biological significance of these plant-derived compounds.[1][2][3] Initially overshadowed by their animal counterpart, cholesterol, phytosterols gained prominence as their distinct physiological effects became more apparent.

The first chemical description of phytosterols dates back to 1922.[3] These compounds, belonging to the triterpene family, are structurally analogous to cholesterol but possess unique substitutions at the C-24 position of the side chain.[3] This structural variance is key to their distinct biological roles.

This compound belongs to this vast family of over 250 known phytosterols and is the acetylated form of α-spinasterol.[3] While much of the research has focused on the parent compound, α-spinasterol, understanding the history and properties of this compound is crucial for a complete picture of its potential applications.

The Progenitor: Discovery and Isolation of α-Spinasterol

The story of this compound is intrinsically linked to its precursor, α-spinasterol. The discovery and isolation of α-spinasterol were significant milestones in phytochemistry.

Initial Isolation from Natural Sources

α-Spinasterol is a phytosterol found in a variety of plant sources, with early and notable isolations from spinach (Spinacia oleracea) and sugar beet pulp (Beta vulgaris).[4] Its presence has since been identified in numerous other edible and non-edible plants, including cucumber, pumpkin seeds, and the medicinal plant Stegnosperma halimifolium.[4][5]

Methodologies for Isolation and Purification

The isolation of α-spinasterol from plant matrices typically involves extraction with organic solvents followed by chromatographic separation. A general workflow for this process is outlined below.

Experimental Protocol: Isolation of α-Spinasterol

-

Extraction: The dried and powdered plant material is extracted with a solvent such as methanol or a mixture of n-hexane and ethyl acetate.[5]

-

Fractionation: The crude extract is then subjected to successive extractions with solvents of increasing polarity to partition the components.

-

Chromatography: The fraction containing the sterols is further purified using column chromatography over silica gel. A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate, is commonly employed to separate the different sterol components.[5]

-

Recrystallization: The purified α-spinasterol is often obtained as a crystalline solid after recrystallization from a suitable solvent like ethanol or ethyl acetate.

Workflow for α-Spinasterol Isolation

Caption: General workflow for the isolation of α-spinasterol from plant sources.

The Advent of this compound: Synthesis and Characterization

While α-spinasterol occurs naturally, this compound is often prepared synthetically from its parent compound for research and characterization purposes. The acetylation of sterols is a well-established chemical transformation.

Historical Context of Sterol Acetylation

The acetylation of hydroxyl groups in sterols has been a common practice in natural product chemistry for over a century. This reaction serves several purposes:

-

Protection of the hydroxyl group: The acetate group can protect the hydroxyl functionality during other chemical transformations.

-

Improved solubility: Acetylation can alter the solubility of the sterol in different organic solvents.

-

Enhanced chromatographic properties: The acetate derivative may exhibit better separation characteristics in techniques like gas chromatography.

-

Structural confirmation: The formation of an acetate derivative confirms the presence of a hydroxyl group in the original molecule.

Synthesis of this compound

The synthesis of this compound from α-spinasterol is typically achieved through esterification using acetic anhydride in the presence of a base catalyst, such as pyridine.

Experimental Protocol: Synthesis of this compound

-

Dissolution: α-Spinasterol is dissolved in a suitable solvent, typically pyridine, which also acts as the catalyst.

-

Acetylation: Acetic anhydride is added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up: The reaction is quenched by the addition of water or ice. The product is then extracted with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: The organic extract is washed to remove pyridine and acetic acid, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude this compound is then purified, typically by recrystallization.

Reaction Scheme for the Synthesis of this compound

Caption: Synthesis of this compound from α-spinasterol.

Structural Elucidation and Spectroscopic Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of sterol acetates. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular formula, C31H50O2. A characteristic fragmentation is the loss of an acetic acid molecule (60 Da) from the molecular ion.[6][7]

Table 1: Expected Key Mass Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 454 | Molecular Ion [M]+ |

| 394 | [M - CH3COOH]+ |

| ... | Further fragmentation of the sterol backbone |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the ester functional group.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2960-2850 | C-H | Alkane stretching |

| ~1735 | C=O | Ester carbonyl stretching |

| ~1240 | C-O | Ester C-O stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the protons in the sterol nucleus and the side chain. Key signals include:

-

A singlet around δ 2.0 ppm corresponding to the methyl protons of the acetate group.

-

A multiplet for the proton at C-3, shifted downfield due to the deshielding effect of the acetate group.

-

Signals for the olefinic protons in the sterol ring and side chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals include:

-

A signal around δ 170 ppm for the carbonyl carbon of the acetate group.

-

A signal around δ 21 ppm for the methyl carbon of the acetate group.

-

Signals corresponding to the 29 carbon atoms of the spinasterol backbone.

Spectroscopic Data Summary

Caption: Spectroscopic techniques for the characterization of this compound.

Biological Activities and Future Perspectives

While much of the pharmacological research has concentrated on α-spinasterol, which has demonstrated anti-inflammatory, anti-diabetic, and anti-tumor activities, the biological profile of this compound is an emerging area of investigation.[4][8][9][10] The acetylation of the 3-hydroxyl group can influence the molecule's polarity, bioavailability, and interaction with biological targets.

Recent studies have begun to explore the synthesis of novel α-spinasterol derivatives, including those with modifications at the C-3 position, to investigate their potential as anti-inflammatory agents.[8] These studies highlight the growing interest in understanding how structural modifications, such as acetylation, can modulate the therapeutic potential of natural products.

Future research should focus on:

-

A comprehensive evaluation of the biological activities of this compound in various in vitro and in vivo models.

-

Comparative studies between α-spinasterol and this compound to understand the structure-activity relationship.

-

Investigation of the pharmacokinetic and pharmacodynamic properties of this compound.

-

Exploration of its potential as a lead compound for the development of new therapeutic agents.

Conclusion

This compound, as a derivative of the widely distributed phytosterol α-spinasterol, represents a molecule of significant interest for natural product chemists and pharmacologists. While its history is closely tied to the foundational discoveries in phytosterol research, dedicated studies on its unique properties are becoming more prevalent. This technical guide has provided a structured overview of its discovery, synthesis, and characterization, offering a valuable resource to facilitate and inspire future research in this promising area. The continued exploration of this compound and its derivatives holds the potential to unlock new avenues for drug discovery and development.

References

-

Chemical structure of spinasterol. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

- Gholami, A., et al. (2020). Phytosterols: Biological effects and mechanisms of hypocholesterolemic action. In Biotechnology of Bioactive Compounds (pp. 565-581). John Wiley & Sons, Ltd.

- Trautwein, E. A., & Demonty, I. (2007). Phytosterols: natural compounds with established and emerging health benefits. OCL - Oleagineux, Corps gras, Lipides, 14(5), 259-266.

- Gabriele, M., et al. (2024). Phytosterols and the Digestive System: A Review Study from Insights into Their Potential Health Benefits and Safety. Medicina, 60(5), 734.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Trautwein, E. A., & Demonty, I. (2007). Phytosterols: Natural compounds with established and emerging health benefits. OCL, 14(5), 259-266.

- Wishart DS, et al. (2009). HMDB: a knowledgebase for the human metabolome. Nucleic Acids Res.

- Grecu, V., et al. (2000). Mass spectral fragmentations of cholesterol acetate oxidation products. Rapid Communications in Mass Spectrometry, 14(14), 1275-1279.

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

- Gholami, A., et al. (2019). Phytosterols and Health: Current Status and Future Perspectives.

- Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (2018). Journal of the Chemical Society of Pakistan, 40(3), 322-333.

-

Pierre, S., & Moses, T. (2015). 13C NMR spectrum of compound (1). ResearchGate. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Lu, T. (1992). Isolation, Structural Elucidation and Structure-Activity Studies of Natural Products from the Plant Family Asteraceae.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Bio-guided Isolation, Purification and Chemical Characterization of Epigallocatechin; Epicatechin, Stigmasterol, Phytosterol from of Ethyl Acetate Stem Bark Fraction of Spondias mombin (Linn.). (2018).

- Hertiani, T. (2006). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. Heinrich-Heine-Universität Düsseldorf.

- Tias, A. (2004). Isolation and Structure Elucidation of Sesquiterpenoids from the Essential Oils of Some Liverworts (Hepaticae).

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

- Majeed, M., et al. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research, 36(10), 3681-3690.

- Antiproliferative activity of Spinasterol isolated of Stegnosperma halimifolium (Benth, 1844). (2017).

- Khan, K. M., et al. (2017). Electron ionization gas chromatography-mass spectrometry (ei-gc-ms) analysis of extracted oil from Tribulus terrestris seeds. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1835-1842.

- Lee, J., et al. (2024). Synthesis of novel α-spinasterol derivatives and their inhibitory effects on CCL17 and CCL22 chemokine expression. Steroids, 214, 109553.

- Richelle, M., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010.

- Evans, D. A., & Rychnovsky, S. D. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 31(26), 3673-3676.

- Abraham, R. J., & Reid, M. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and database approach. Magnetic Resonance in Chemistry, 42(10), 857-871.

- Majeed, M., et al. (2022). Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research, 36(10), 3681-3690.

-

Muktar, M., et al. (2018). FTIR spectrum of Lupeol acetate. ResearchGate. Retrieved from [Link]

- Jeong, J.-W., et al. (2019).

- Bibi, S., et al. (2021).

- Ghenem, R., et al. (2023). Synthesis and Characterization of Co-Polymer (Styrene/Allyl 2, 3, 4, 6-tetra-O-acetyl-β-D-glucopyranoside) and Studying some of its thermal properties.

- Li, H., et al. (2017). An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils. Analytical Methods, 9(43), 6153-6159.

- Rohman, A., & Man, Y. B. C. (2019). The employment of FTIR spectroscopy and chemometrics for authentication of pumpkin seed oil from sesame oil. Food Research, 3(5), 517-523.

-

Athanasiadou, M., et al. (2024). FTIR spectra of acetate and docusate salts of octreotide. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ocl-journal.org [ocl-journal.org]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectral fragmentations of cholesterol acetate oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. Synthesis of novel α-spinasterol derivatives and their inhibitory effects on CCL17 and CCL22 chemokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Spinasteryl Acetate: Structure, Properties, and Pharmacological Potential

Abstract

Spinasteryl acetate, a naturally occurring phytosterol derivative, is gaining attention within the scientific community for its diverse biological activities and potential therapeutic applications. As the acetylated form of α-spinasterol, this compound shares a common structural backbone with significant molecules like cholesterol and other plant sterols. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its detailed chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, this document outlines established protocols for its extraction and isolation from natural sources and explores its known pharmacological activities, including anti-inflammatory, anti-angiogenic, and potential anti-diabetic effects, grounding these insights in mechanistic data and field-proven methodologies.

Core Molecular Profile and Chemical Structure

This compound, systematically known as (3β,5α,22E)-Stigmasta-7,22-dien-3-yl acetate, is classified as a stigmastane-type phytosterol.[1][2] It is the 3-acetate ester of α-spinasterol. The core structure is a tetracyclic steroid nucleus with a characteristic double bond between C7 and C8 and another in the C22 position of the side chain.[1][3] The acetylation at the C3 hydroxyl group is a key structural feature, which modifies its polarity and may influence its bioavailability and metabolic fate compared to its parent compound, α-spinasterol.

Sources

Topic: Biosynthesis of Spinasteryl Acetate in Plants

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: Deconstructing the Synthesis of a Bioactive Phytosterol Ester

Spinasteryl acetate is a naturally occurring phytosteryl ester found in a variety of plant species. It is the acetate ester of α-spinasterol, a C29 phytosterol characterized by a double bond at the C-7 and C-22 positions. Both α-spinasterol and its acetylated form have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anti-diabetic, and antiproliferative properties.[1][2][3] Understanding the intricate biosynthetic pathway of this molecule in plants is paramount for researchers aiming to harness its therapeutic potential, whether through metabolic engineering of crops or bio-inspired chemical synthesis.

This technical guide provides a comprehensive exploration of the biosynthesis of this compound, from the foundational steps of isoprenoid synthesis to the final esterification reaction. We will dissect the key enzymatic transformations, explore the regulatory logic, and detail the state-of-the-art methodologies for its extraction and analysis. This document is structured to provide not just a roadmap of the pathway but also the causality behind the molecular journey, offering field-proven insights for professionals in life sciences and drug development.

Part I: The Core Pathway - Assembly of the α-Spinasterol Backbone

The formation of α-spinasterol is a multi-stage process rooted in the general phytosterol biosynthetic pathway, which is conserved across higher plants.[4][5][6] This pathway can be conceptually divided into three major segments: the synthesis of isoprene units, the formation of the linear precursor squalene, and the complex post-squalene cyclization and modification steps that generate sterol diversity.[4]

Upstream Synthesis: From Acetyl-CoA to Squalene

The journey begins with acetyl-CoA, a central metabolite in the cell. Plants primarily utilize the mevalonate (MVA) pathway in the cytosol to produce the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[5][6]

-

MVA Pathway: A series of enzymatic reactions converts three molecules of acetyl-CoA into mevalonic acid, which is subsequently phosphorylated and decarboxylated to yield IPP.

-

IPP Isomerization: IPP is reversibly isomerized to DMAPP by IPP isomerase.

-

Precursor Condensation: IPP and DMAPP units are sequentially condensed to form geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15).

-

Squalene Synthesis: Two molecules of FPP are joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form the 30-carbon linear triterpenoid, squalene.[5]

The Cyclization Fork: Cycloartenol as the Gateway to Plant Sterols

Squalene must be cyclized to form the characteristic tetracyclic sterol nucleus. This is a critical divergence point between plants and animals/fungi.

-

Epoxidation: Squalene is first oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE) .[7]

-

Cyclization: In the vast majority of plants, 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol.[4][5][6] This molecule, with its distinctive cyclopropane ring at C9-C19, is the committed precursor for most phytosterols. A minor, parallel pathway utilizing lanosterol synthase (LAS) to produce lanosterol (the primary sterol precursor in animals) also exists in plants, but its contribution to the total sterol pool is generally small.[8]

Post-Cycloartenol Tailoring: The Path to α-Spinasterol

The conversion of cycloartenol to α-spinasterol involves a sophisticated series of modifications to both the sterol nucleus and the side chain. These reactions primarily occur on the endoplasmic reticulum (ER).[9][10]

-

Side Chain Alkylation (C-24 Methylation): The side chain at C-24 is twice methylated to create the C29 stigmastane skeleton. This is a hallmark of plant sterol synthesis.[4][11]

-

Cyclopropane Ring Opening: The C9-C19 cyclopropane ring of cycloartenol-derived intermediates is opened by cyclopropyl sterol isomerase (CPI) to form a Δ8 double bond.[7]

-

Demethylation at C-4 and C-14: Methyl groups at the C-4 and C-14 positions are removed. C-14 demethylation is catalyzed by the cytochrome P450 enzyme CYP51 , while C-4 demethylation requires a complex of enzymes (SC4DM).[4][7]

-

Formation of the Δ7 Double Bond: A series of isomerizations and reductions shift the double bond from Δ8 to the final Δ7 position characteristic of α-spinasterol. This involves enzymes such as sterol Δ8,7-isomerase.

-

Formation of the Δ22 Double Bond: The final key step is the introduction of a double bond in the side chain at the C-22 position. This is catalyzed by a C22-sterol desaturase , a cytochrome P450-dependent monooxygenase from the CYP710A family.[4][7][12]

The culmination of these steps yields α-spinasterol (Stigmasta-7,22-dien-3β-ol) .

Table 1: Key Enzymes in α-Spinasterol Biosynthesis

| Enzyme | Abbreviation | Function |

| Cycloartenol Synthase | CAS | Cyclizes 2,3-oxidosqualene to cycloartenol, the primary entry point for plant sterols.[4][7] |

| Sterol C24-Methyltransferase 1 & 2 | SMT1, SMT2 | Catalyze the sequential addition of two methyl groups to the sterol side chain, forming the C29 skeleton.[4][11] |

| Cyclopropyl Sterol Isomerase | CPI | Opens the cyclopropane ring of cycloartenol-derived intermediates.[7] |

| Sterol C-14 Demethylase | CYP51 | A cytochrome P450 enzyme that removes the methyl group at the C-14 position.[4] |

| Sterol C-4 Demethylation Complex | SC4DM | A multi-enzyme complex that removes the two methyl groups at the C-4 position.[4] |

| Sterol C-22 Desaturase | CYP710A | A cytochrome P450 enzyme that introduces the critical double bond at the C-22 position in the side chain.[4][7] |

Part II: The Final Step - Acetylation of Spinasterol

Free sterols like α-spinasterol can be conjugated to other molecules, most commonly fatty acids or sugars. The formation of this compound is an esterification reaction where an acetyl group is attached to the 3β-hydroxyl group of the sterol. These steryl esters serve as a storage form, helping to maintain the homeostasis of free sterols within cellular membranes and participating in the recycling of sterols and fatty acids.[13]

The Esterification Machinery

In plants, sterol ester synthesis is catalyzed by two main classes of enzymes:

-

Acyl-CoA:Sterol Acyltransferases (ASATs): These enzymes utilize an activated fatty acid (acyl-CoA) as the acyl donor.[13][14]

-

Phospholipid:Sterol Acyltransferases (PSATs): These enzymes transfer a fatty acid directly from a phospholipid, such as phosphatidylethanolamine, to the sterol.[15][16][17]

For the formation of spinasteryl acetate , the acyl donor is acetyl-CoA (a C2 acyl-CoA). This strongly implicates an ASAT-type enzyme in the reaction. The enzyme, which can be broadly termed a Sterol O-acyltransferase, catalyzes the transfer of the acetyl group from acetyl-CoA to the C-3 hydroxyl group of α-spinasterol, releasing Coenzyme A.[14][15]

This reaction sequesters free spinasterol into a more non-polar, storage form, often localized within cytoplasmic lipid droplets.[14]

Part III: A Practical Guide - Experimental Workflow for Analysis

Investigating the biosynthesis and accumulation of this compound requires robust protocols for extraction, separation, and quantification. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for detailed phytosterol analysis.[18]

Protocol: Extraction and Quantification of Total Spinasterol

This protocol describes a self-validating system for determining the total amount of spinasterol (both free and esterified as acetate or other esters) in a plant sample. The core principle is alkaline hydrolysis (saponification), which cleaves the ester bonds, releasing the free sterol for analysis.

Step 1: Sample Preparation

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize (freeze-dry) the tissue to remove all water, then grind to a fine, homogenous powder. This ensures efficient extraction.

Step 2: Lipid Extraction & Saponification

-

Weigh approximately 100-200 mg of dried powder into a screw-cap glass tube.

-

Add a known amount of an internal standard (IS), such as 5α-cholestane or betulin, which is not naturally present in the sample. The IS is critical for accurate quantification, correcting for losses during sample preparation.[19]

-

Add 5 mL of 2 M ethanolic potassium hydroxide (KOH).

-

Incubate at 80°C for 1 hour with occasional vortexing. This step saponifies lipids and cleaves the ester bond of this compound, converting it to free α-spinasterol.[20]

Step 3: Extraction of Unsaponifiables

-

Cool the tube to room temperature. Add 5 mL of water and 5 mL of n-hexane.

-

Vortex vigorously for 1 minute and centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer, containing the unsaponifiable lipids (including sterols), to a new glass tube.

-

Repeat the hexane extraction two more times on the aqueous phase to ensure quantitative recovery.

-

Combine the hexane extracts and evaporate to dryness under a stream of nitrogen gas.

Step 4: Derivatization for GC Analysis

-

To the dried residue, add 100 µL of a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of anhydrous pyridine.

-

Incubate at 70°C for 30 minutes. This reaction converts the hydroxyl group of the sterols into trimethylsilyl (TMS) ethers, which are more volatile and thermally stable, making them ideal for GC analysis.[19]

Step 5: GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Separation: Use a low- to mid-polarity capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane).[19] A typical temperature program starts at 150°C and ramps up to 320°C.

-

Detection & Identification: Use mass spectrometry with electron impact (EI) ionization.[21] Identify the TMS-ether of α-spinasterol by comparing its retention time and mass spectrum to an authentic standard or library data.

-

Quantification: Calculate the concentration of α-spinasterol by comparing the peak area of its TMS-ether to the peak area of the internal standard.

Part IV: Biological Significance and Future Directions

The biosynthesis of spinasterol and its acetate ester is not merely a metabolic curiosity; it is integral to the plant's life and holds significant potential for human health.

-

Function in Plants: As structural components of cell membranes, phytosterols like spinasterol modulate membrane fluidity and permeability.[5][6] They are essential for proper plant growth and development, and their composition can be altered in response to environmental stresses.[12] They are also precursors to brassinosteroids, a class of plant hormones.[6] Sterol esterification is a key mechanism for maintaining cellular sterol homeostasis, preventing the potentially toxic accumulation of free sterols.[9][13]

-

Pharmacological and Nutraceutical Value: α-spinasterol has demonstrated a remarkable range of biological activities. Studies have highlighted its potential as an anti-inflammatory, anti-diabetic, and neuroprotective agent.[1] Its glycosides and acetylated forms are also biologically active.[1] The antiproliferative activity of spinasterol against various cancer cell lines suggests its potential as a lead compound in oncology research.[2]

The elucidation of this biosynthetic pathway opens new avenues for metabolic engineering in crop plants to enhance the production of these valuable compounds. Furthermore, a deep understanding of the enzymatic machinery provides a blueprint for developing biocatalytic systems for the sustainable production of this compound and related molecules for the pharmaceutical and nutraceutical industries.

References

-

Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. (2022). International Journal of Molecular Sciences. [Link]

-

Phytosterol Profiles, Genomes and Enzymes – An Overview. (n.d.). Frontiers in Plant Science. [Link]

-

Biosynthesis pathways of plant sterols. (2022). ResearchGate. [Link]

-

Identifying Regulatory Components of Phytosterol Biosynthesis in the Genomics Era. (n.d.). Purdue University e-Pubs. [Link]

-

Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. (2022). MDPI. [Link]

-

Regulation Of Phytosterol Biosynthesis. (1993). Taylor & Francis eBooks. [Link]

-

Sterol Biosynthesis in Sub-Cellular Particles of Higher Plants. (n.d.). PMC - NIH. [Link]

-

PHYTOSTEROLS, PHYTOSTANOLS AND THEIR ESTERS Chemical and Technical Assessment. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

-

Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production. (n.d.). PMC - PubMed Central. [Link]

-

Analysis of phytosteryl and phytostanyl fatty acid esters in enriched dairy foods. (n.d.). Technische Universität München. [Link]

-

EXTRACTION AND PARTIAL CHARACTERISATION OF PHYTOSTEROL FROM ETHANOLYSIS REACTION MIXTURE OF OIL DEODERISER DISTILLATES. (n.d.). Pure. [Link]

-

Plant Sterol Metabolism. (2013). Public Library of Science. [Link]

-

Guidelines for extraction and quantitative analysis of phytosterols and oxidation products. (n.d.). Wiley Online Library. [Link]

-

Cellular Processes Relying on Sterol Function in Plants. (2009). PubMed. [Link]

-

Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. (n.d.). ResearchGate. [Link]

-

Gas Chromatographic Analysis of Plant Sterols. (2019). AOCS. [Link]

-

Deciphering the Molecular Functions of Sterols in Cellulose Biosynthesis. (2012). Frontiers. [Link]

-

GC/EI-MS method for the determination of phytosterols in vegetable oils. (n.d.). PMC - NIH. [Link]

-

Gas Chromatographic Analysis of Plant Sterols. (n.d.). Scribd. [Link]

-

Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples. (n.d.). ACS Publications. [Link]

-

Analysis of Phytosterols in Plants and Derived Products by Gas Chromatography – A Short Critical Review. (n.d.). Austin Publishing Group. [Link]

-

Chemical and Biochemical Features of Spinasterol and Schottenol. (n.d.). PubMed. [Link]

-

Subcellular localization of sterol biosynthesis enzymes. (n.d.). SciSpace. [Link]

-

Sterol O-acyltransferase. (n.d.). Wikipedia. [Link]

-

Cellular sterol ester synthesis in plants is performed by an enzyme (phospholipid:sterol acyltransferase) different from the yeast and mammalian acyl-CoA:sterol acyltransferases. (n.d.). PubMed. [Link]

-

Cellular Sterol Ester Synthesis in Plants Is Performed by an Enzyme (Phospholipid:Sterol Acyltransferase) Different from the Yeast and Mammalian Acyl-CoA:Sterol Acyltransferases. (n.d.). Semantic Scholar. [Link]

-

Identification and Characterization of Sterol Acyltransferases Responsible for Steryl Ester Biosynthesis in Tomato. (2018). Frontiers. [Link]

-

Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. (n.d.). PMC - NIH. [Link]

-

Simplified phytosterol biosynthetic pathway in plants. (n.d.). ResearchGate. [Link]

-

Antiproliferative activity of Spinasterol isolated of Stegnosperma halimifolium (Benth, 1844). (2017). ResearchGate. [Link]

-

Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators. (n.d.). PubMed Central. [Link]

-

Biosynthesis of Phytosterol Esters: Identification of a Sterol O-Acyltransferase in Arabidopsis. (n.d.). Plant Physiology. [Link]

-

Biological activities of Schottenol and Spinasterol, two natural phytosterols present in argan oil and in cactus pear seed oil, on murine miroglial BV2 cells. (2014). PubMed. [Link]

-

Antitumor activity of spinasterol isolated from Pueraria roots. (n.d.). ResearchGate. [Link]

-

Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants. (n.d.). PMC - PubMed Central. [Link]

-

Activity of taraxasteryl acetate on inflammation and heat shock protein synthesis. (n.d.). PubMed. [Link]

-

The Acetate Pathway Supports Flavonoid and Lipid Biosynthesis in Arabidopsis. (n.d.). PMC. [Link]

-

Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. (2020). Frontiers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant Sterols: Structures, Biosynthesis, and Functions - Creative Proteomics [creative-proteomics.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - Plant Sterol Metabolism. Î7-Sterol-C5-Desaturase (STE1/DWARF7), Î5,7-Sterol-Î7-Reductase (DWARF5) and Î24-Sterol-Î24-Reductase (DIMINUTO/DWARF1) Show Multiple Subcellular Localizations in Arabidopsis thaliana (Heynh) L - Public Library of Science - Figshare [plos.figshare.com]

- 10. scispace.com [scispace.com]

- 11. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Identification and Characterization of Sterol Acyltransferases Responsible for Steryl Ester Biosynthesis in Tomato [frontiersin.org]

- 14. Biosynthesis of Phytosterol Esters: Identification of a Sterol O-Acyltransferase in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]

- 16. Cellular sterol ester synthesis in plants is performed by an enzyme (phospholipid:sterol acyltransferase) different from the yeast and mammalian acyl-CoA:sterol acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Cellular Sterol Ester Synthesis in Plants Is Performed by an Enzyme (Phospholipid:Sterol Acyltransferase) Different from the Yeast and Mammalian Acyl-CoA:Sterol Acyltransferases* | Semantic Scholar [semanticscholar.org]

- 18. austinpublishinggroup.com [austinpublishinggroup.com]

- 19. scribd.com [scribd.com]

- 20. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aocs.org [aocs.org]

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Spinasteryl Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Spinasteryl acetate, a naturally occurring phytosterol derivative, is a member of the diverse family of triterpenoids. As the acetylated form of α-spinasterol, this compound shares a core tetracyclic structure with potential for a range of biological activities. This technical guide provides an in-depth exploration of the physical and chemical characteristics of this compound, offering a foundational resource for its identification, synthesis, and evaluation in research and development settings. The following sections detail its structural and physicochemical properties, spectroscopic signature, methodologies for its isolation and synthesis, stability profile, and an overview of its potential biological significance.

Structural Elucidation and Physicochemical Properties

This compound, with the systematic name (3β,22E)-Stigmasta-7,22-dien-3-yl acetate, is characterized by a stigmastane skeleton with key functional groups that dictate its chemical behavior and physical properties.

The core structure is a tetracyclic triterpenoid, with the addition of an acetate group at the C-3 position significantly increasing its lipophilicity compared to its parent compound, α-spinasterol. This structural modification influences its solubility and potential for membrane interaction, which are critical considerations in drug development.

Chemical Structure of this compound:

Caption: Molecular structure of this compound.

Physicochemical Data

The physical properties of this compound are crucial for its handling, formulation, and experimental design. The following table summarizes its key physicochemical data.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₅₀O₂ | [1] |

| Molecular Weight | 454.73 g/mol | [1] |

| Melting Point | 180-181 °C | [1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1] |

| Appearance | Expected to be a white or off-white crystalline solid. | Inferred from related compounds |

| Optical Rotation | Data not available, but expected to be optically active due to its chiral nature. The direction and magnitude of rotation would need to be determined experimentally. | [2][3][4][5][6] |

Spectroscopic Characterization

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint, essential for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the steroidal backbone and the acetate moiety. Key expected resonances include:

-

A singlet around δ 2.0 ppm corresponding to the methyl protons of the acetate group.

-

A multiplet for the proton at C-3, shifted downfield compared to α-spinasterol due to the deshielding effect of the acetyl group.

-

Signals for the olefinic protons at C-7, C-22, and C-23.

-

A series of complex multiplets in the aliphatic region for the steroidal ring and side-chain protons.[7][8][9]

¹³C NMR: The ¹³C NMR spectrum will provide detailed information about the carbon skeleton. Expected key signals include:

-

A resonance for the carbonyl carbon of the acetate group around δ 170-171 ppm.

-

A signal for the methyl carbon of the acetate group around δ 21 ppm.

-

Downfield shifts for the C-3 carbon due to acetylation.

-

Signals for the four olefinic carbons (C-7, C-8, C-22, C-23).

-

Numerous signals in the upfield region corresponding to the remaining carbons of the steroid nucleus and side chain.[10][11][12][13]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to its ester functional group and hydrocarbon backbone. Key expected absorption bands are:

-

A strong C=O stretching vibration for the ester carbonyl group around 1735 cm⁻¹.

-

C-O stretching vibrations for the ester linkage in the 1240-1250 cm⁻¹ and 1020-1030 cm⁻¹ regions.

-

C-H stretching vibrations for the sp² and sp³ hybridized carbons of the steroidal framework just below and above 3000 cm⁻¹.

-

C-H bending vibrations for the methyl and methylene groups in the 1465-1365 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at m/z 454. The fragmentation pattern will be characteristic of the steroidal structure and the acetate group. A key fragmentation is the loss of acetic acid (CH₃COOH, 60 Da), resulting in a prominent peak at m/z 394. Further fragmentation of the steroidal backbone would yield a complex pattern of daughter ions.[14][15][16][17][18]

Experimental Protocols

Synthesis of this compound via Acetylation of α-Spinasterol

This protocol describes a standard laboratory procedure for the acetylation of a sterol, such as α-spinasterol, using acetic anhydride and pyridine. The causality behind this choice of reagents lies in the mechanism: pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct, driving the reaction to completion.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve α-spinasterol (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous solvent is critical to prevent hydrolysis of the acetic anhydride.[19][20]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise with stirring. The excess anhydride ensures complete conversion.[19][20]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Carefully add methanol to the reaction mixture to quench any unreacted acetic anhydride.

-

Solvent Removal: Remove the pyridine and excess reagents under reduced pressure. Co-evaporation with toluene can aid in the complete removal of pyridine.[20]

-

Extraction and Washing: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.[19]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.[21][22]

Isolation and Purification from Plant Material

This protocol provides a general workflow for the isolation of this compound from a plant source. The choice of solvents is based on polarity, with a non-polar solvent like hexane used to extract lipophilic compounds such as sterol acetates.

Caption: Workflow for the isolation of this compound.

Step-by-Step Methodology:

-

Plant Material Preparation: Collect the desired plant material, air-dry it in the shade to preserve the chemical constituents, and grind it into a fine powder to increase the surface area for extraction.[23]

-

Extraction: Macerate the powdered plant material with n-hexane at room temperature for an extended period (e.g., 24-48 hours) with occasional shaking. This process is repeated several times to ensure exhaustive extraction.[24]

-

Filtration and Concentration: Filter the combined hexane extracts and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Column Chromatography: Adsorb the crude extract onto a small amount of silica gel and load it onto a silica gel column packed in hexane.

-

Elution: Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate.[21][22]

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor them by TLC. Fractions with similar TLC profiles are combined.

-

Final Purification: Concentrate the fractions containing the pure compound and further purify by recrystallization from a suitable solvent system (e.g., methanol/acetone) to obtain crystalline this compound.

Stability Profile

The stability of this compound is a critical parameter for its storage and application. Based on the stability of related sterols and their esters, the following can be inferred:

-

Thermal Stability: Plant sterols generally exhibit good thermal stability, but prolonged exposure to high temperatures can lead to oxidation.[25] this compound is expected to be relatively stable at room temperature but may degrade at elevated temperatures over time.

-

pH Stability: The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is expected to increase at pH values significantly deviating from neutral.

-

Oxidative Stability: The double bonds in the steroidal ring and side chain are potential sites for oxidation. Therefore, it is advisable to store this compound protected from light and air to minimize oxidative degradation.[26] Studies on other phytosterol acetates in formulations like liposomes have shown that they can improve the stability of the formulation.[27][28]

Biological Activities and Potential Applications

While research on this compound is less extensive than on its parent compound, the known biological activities of α-spinasterol and other triterpenoid acetates provide a strong basis for its potential therapeutic applications.

-

Anti-inflammatory Activity: α-Spinasterol has demonstrated significant anti-inflammatory properties.[29][30][31][32] It is plausible that this compound, due to its increased lipophilicity, may exhibit enhanced cellular uptake and potentially potent anti-inflammatory effects. Other triterpenoid acetates have also been shown to possess anti-inflammatory activity.[33]

-

Cytotoxic and Anti-cancer Activity: α-Spinasterol has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells, by inducing apoptosis and cell cycle arrest.[34][35][36][37] The cytotoxic potential of this compound warrants investigation, as acetylation can sometimes modulate the anti-cancer activity of natural products.[38]

Conclusion

This compound is a phytosterol derivative with a well-defined chemical structure and predictable physicochemical properties. Its characterization relies on a combination of spectroscopic techniques, with NMR, IR, and MS providing a comprehensive structural fingerprint. The methodologies for its synthesis and isolation are well-established within the field of natural product chemistry. While further research is needed to fully elucidate its stability profile and biological activity, the existing data on related compounds suggest that this compound is a promising candidate for further investigation in the development of new therapeutic agents, particularly in the areas of inflammation and oncology. This guide serves as a valuable resource to facilitate and standardize future research on this intriguing natural product.

References

- BenchChem. (2025). Plant-Derived Triterpenoid Diacetates: A Technical Guide for Researchers. BenchChem.

- Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2.

- Raitanen, J.-E. (2014). How can I get acetylation with acetic anhydride and prydine?.

- ChemicalBook. (n.d.).

- Choi, J. H., et al. (2010). Cytoprotective and anti-inflammatory effects of spinasterol via the induction of heme oxygenase-1 in murine hippocampal and microglial cell lines. PubMed.

- Ali, L., et al. (2013). Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don.

- Kordof, M. S., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. PubMed.

- ResearchGate. (2019). How am I losing sterols during acetylation?.

- Sedky, N. K., et al. (2017). The molecular basis of cytotoxicity of α-spinasterol from Ganoderma Resinaceum : induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines.

- Sawa, M., et al. (2008).

- Sedky, N. K., et al. (2018). The molecular basis of cytotoxicity of α-spinasterol from Ganoderma resinaceum: Induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines. PubMed.

- da Silva, L. C., et al. (2024). Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves. ACS Omega.

- Lin, Y.-L., et al. (2021).

- Ahmed, A. A. M., et al. (2019). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Taibah University for Science.

- Ali, L., et al. (2013). Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don.

- Chen, B. H., & Chen, Y. C. (2013). Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products. PMC.

- Meneses-Sagrero, S. E., et al. (2017). Evaluation of antiproliferative activity of spinasterol against human...

- Patil, S. B., et al. (2020). Isolation and characterization of triterpenes from Diospyros montana (Roxb.) leaves. Journal of Pharmacognosy and Phytochemistry.

- Sedky, N. K., et al. (2017). The molecular basis of cytotoxicity of α-spinasterol from Ganoderma Resinaceum : induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines.

- ResearchGate. (2015). (PDF) The influence of temperature, cholesterol content and pH on liposome stability.

- Jin, T.-S., et al. (2002). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research.

- Majeed, M., et al. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. PubMed.

- Glycoscience Protocols. (2022). O-Acetylation using acetic anhydride in pyridine. PubMed.

- Yu, X., et al. (2022). Exploring the anti-inflammatory effects of spinach sterols based on network pharmacology. Highlights in Science, Engineering and Technology.

- University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.

- Britton, R., et al. (2014). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. PMC.

- Carman, R. M., et al. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1).

- Wang, T., et al. (2020). Studies on phytosterol acetate esters and phytosterols liposomes. SciELO.

- Read section 7.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

- Comalada, M., et al. (2017).

- LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- ResearchGate. (n.d.). H NMR chemical shift and coupling constant data of acetylated....

- Dutta, P. C., et al. (2006).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).

- Wang, T., et al. (2020). (PDF) Studies on phytosterol acetate esters and phytosterols liposomes.

- Wikipedia. (n.d.).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- BenchChem. (2025). Potential Cytotoxic Activity of Clionasterol Acetate Against Cancer Cell Lines: A Technical Guide for Researchers. BenchChem.

- Master Organic Chemistry. (2017).

- Khan, I., et al. (2017). Electron ionization gas chromatography-mass spectrometry (ei-gc-ms) analysis of extracted oil from Tribulus terrestris seeds. Pakistan Journal of Pharmaceutical Sciences.

- LibreTexts. (2023).

- US Pharmacopeia (USP). (n.d.).

- OpenStax. (2023). 5.3 Optical Activity. Organic Chemistry.

- Chemguide. (n.d.).

Sources

- 1. alpha-Spinasterol acetate CAS#: 4651-46-1 [m.chemicalbook.com]

- 2. amherst.edu [amherst.edu]

- 3. Optical rotation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. FAQs: Optical Rotation [usp.org]

- 6. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ajgreenchem.com [ajgreenchem.com]

- 16. pjps.pk [pjps.pk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. phytojournal.com [phytojournal.com]

- 23. acgpubs.org [acgpubs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Thermal stability of plant sterols and formation of their oxidation products in vegetable oils and margarines upon controlled heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scielo.br [scielo.br]

- 28. researchgate.net [researchgate.net]

- 29. Cytoprotective and anti-inflammatory effects of spinasterol via the induction of heme oxygenase-1 in murine hippocampal and microglial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. drpress.org [drpress.org]

- 32. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) [pubs.rsc.org]

- 33. Activity of taraxasteryl acetate on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. The molecular basis of cytotoxicity of α-spinasterol from Ganoderma resinaceum: Induction of apoptosis and overexpression of p53 in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. pdf.benchchem.com [pdf.benchchem.com]

"spinasteryl acetate CAS number and molecular weight"

An In-depth Technical Guide to Spinasteryl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a naturally occurring phytosterol derivative. As a compound of interest in pharmacological and phytochemical research, a thorough understanding of its fundamental properties, isolation, analysis, and biological activities is crucial for its exploration in drug development. This document provides an in-depth look at the core scientific and technical data surrounding this compound, grounded in authoritative sources.

Core Physicochemical and Structural Information

This compound, also known as α-spinasterol acetate, is a stigmastane-type phytosterol.[1] It is the acetylated form of spinasterol, a common plant sterol structurally similar to cholesterol.[1] This acetylation often enhances its lipophilicity, which can influence its biological absorption and activity.

The foundational identifiers and properties of this compound are summarized below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 4651-46-1 | [1][2][3][4] |

| Molecular Formula | C₃₁H₅₀O₂ | [1][3][4][5] |

| Molecular Weight | 454.7 g/mol (often cited as 454.73) | [1][2][3][4] |

| IUPAC Name | (3β,5α,22E)-Stigmasta-7,22-dien-3-yl acetate | [6] |

| Synonyms | α-Spinasterol acetate, this compound | [1][7] |

| Physical Form | Powder | [2] |

| Boiling Point | 513.6 °C | [1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [2] |

Natural Occurrence and Isolation Strategies

This compound is a secondary metabolite found in a diverse range of plant species. Its presence in both edible and medicinal plants underscores its potential as a nutraceutical and a lead compound for drug discovery.[8][9]

Notable Natural Sources Include:

-

Roots of Pueraria species[10]

-

Stems of Stegnosperma halimifolium[11]

-

Spinach leaves, cucumber, pumpkin seeds, argan oil, and cactus pear seed oil (as the precursor α-spinasterol)[8][9]

General Isolation and Purification Workflow

The isolation of this compound from plant matrices follows a multi-step phytochemical workflow. The choice of solvents and chromatographic techniques is critical and is based on the compound's non-polar, steroidal nature. The causality behind this process is to systematically remove unwanted compounds of varying polarities to achieve a high-purity isolate.

Caption: General workflow for the isolation of this compound.

Example Protocol: Isolation from Stegnosperma halimifolium

This protocol, adapted from methodologies used for isolating spinasterol, illustrates a practical application of the workflow.[11]

-

Extraction: The dried and powdered plant material (e.g., stems) is macerated in methanol at room temperature. This step is designed to extract a broad spectrum of secondary metabolites.

-

Solvent Removal: The methanolic extract is filtered and concentrated under reduced pressure (rotary evaporation) to yield a crude gum.

-

Fractionation: The crude extract is subjected to successive extractions with solvents of increasing polarity. An initial extraction with n-hexane will selectively dissolve non-polar compounds, including sterols like this compound, separating them from more polar constituents.[11]

-

Column Chromatography: The n-hexane fraction is concentrated and loaded onto a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate. The rationale is that the weakly polar this compound will elute with low to medium polarity solvent mixtures.

-

Monitoring and Isolation: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest (identified by comparison with a standard or by subsequent analysis) are pooled, and the solvent is evaporated to yield the purified this compound.

Analytical Characterization and Quality Control

Unambiguous identification and purity assessment are non-negotiable in research and drug development. A combination of spectroscopic and chromatographic methods is employed for the comprehensive characterization of this compound.

Structural Elucidation Workflow

Caption: Standard workflow for analytical characterization.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the gold standards for structural elucidation.[11] Specific chemical shifts and coupling patterns confirm the steroidal backbone, the position of the double bonds (at C-7 and C-22), and the presence and location of the acetate group at C-3.

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming the molecular formula C₃₁H₅₀O₂.[11] High-resolution MS (HRMS) can provide the exact mass to further validate the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the isolated compound. A validated HPLC method can quantify this compound and detect any related impurities. While a specific method for this compound is not detailed in the provided literature, a general method for sterol acetates can be adapted.[12][13]

Protocol: HPLC Purity Assessment (Adapted Method)

This protocol is based on methods for analyzing similar lipophilic molecules like tocopheryl acetate.[12][13]

-

System: A reverse-phase HPLC system with a UV detector.

-

Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: An isocratic mobile phase of Methanol:Water (e.g., 98:2 v/v) or Acetonitrile. The high organic content is necessary due to the non-polar nature of the analyte.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 205-210 nm), as the sterol backbone lacks a strong chromophore.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent like methanol.

-

Analysis: Inject the sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Biological Activity and Therapeutic Potential

This compound and its precursor, α-spinasterol, exhibit a wide range of pharmacological properties, making them attractive candidates for further investigation.

| Biological Activity | Key Findings and Mechanisms | Source(s) |

| Anti-Tumor / Antiproliferative | Demonstrated cytotoxic effects on various cancer cell lines, including HeLa (cervical) and RAW 264.7 (macrophage).[11] The active component in Pueraria root extracts, identified as spinasterol, showed antiproliferative effects on breast and ovarian cancer cells.[10] | [10][11] |

| Anti-Inflammatory | The broader class of phytosterols is known to possess anti-inflammatory properties.[8][9] Spinasterol's mechanisms include the inhibition of cyclooxygenases and the attenuation of pro-inflammatory cytokines.[9] | [8][9][14] |

| Anti-Diabetic | The precursor, α-spinasterol, shows significant therapeutic potential for modulating diabetic nephropathy.[2] It has been found to reduce serum triglycerides and protein excretion in diabetic models.[2] Mechanisms include enhancing insulin secretion and increasing glucose uptake.[9] | [2][9] |

| Neuroprotective | Spinasterol can cross the blood-brain barrier.[9] Studies on related phytosterols suggest they can act as agonists for Liver X Receptors (LXRs), which play a role in cholesterol metabolism and may have protective effects in the central nervous system.[15] | [9][15] |

| Metabolic Regulation | The mode of action involves the modulation of cholesterol metabolism and interactions with cellular membranes, which can influence membrane fluidity and signal transduction.[1] | [1] |

Conclusion and Future Directions

This compound is a well-defined natural product with the CAS number 4651-46-1 and a molecular weight of 454.7 g/mol .[1] Its established phytochemical profile, coupled with a growing body of evidence on its anti-tumor, anti-inflammatory, and metabolic regulatory activities, positions it as a significant molecule for drug discovery and development. Future research should focus on elucidating its specific molecular targets, understanding its structure-activity relationships, and conducting preclinical and clinical trials to validate its therapeutic potential.

References

-

Majeed, M., et al. (2022). Pharmacology of α‐spinasterol, a phytosterol with nutraceutical values: A review. Phytotherapy Research. Retrieved from [Link]

-

InvivoChem. (n.d.). α-菠菜甾醇醋酸酯| α-Spinasterol acetate | CAS 4651-46-1. Retrieved from [Link]

-

MCE. (n.d.). α-Spinasterol acetate (5α-Stigmasta-7,22-dien-3β-ol, acetate). Retrieved from [Link]

-

Meneses-Sagrero, S. E., et al. (2017). Antiproliferative activity of Spinasterol isolated of Stegnosperma halimifolium (Benth, 1844). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Pérez, S., et al. (2010). Activity of taraxasteryl acetate on inflammation and heat shock protein synthesis. PubMed. Retrieved from [Link]

-

Idrissi-Azami, A., et al. (2014). Biological activities of Schottenol and Spinasterol, two natural phytosterols present in argan oil and in cactus pear seed oil, on murine miroglial BV2 cells. PubMed. Retrieved from [Link]

-

Kang, S. C., et al. (2008). Antitumor activity of spinasterol isolated from Pueraria roots. ResearchGate. Retrieved from [Link]

-

Titen-Dema, M., et al. (1999). A fast, sensitive HPLC method for the determination of esterase activity on alpha-tocopheryl acetate. PubMed. Retrieved from [Link]

-

Majeed, M., et al. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. PubMed. Retrieved from [Link]

-

Titen-Dema, M., et al. (1999). A Fast, Sensitive HPLC Method for the Determination of Esterase Activity on -Tocopheryl Acetate. ResearchGate. Retrieved from [Link]

Sources

- 1. α-Spinasterol acetate | 4651-46-1 | EAA65146 | Biosynth [biosynth.com]

- 2. alpha-Spinasterol acetate | CAS:4651-46-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. α-Spinasterol acetate (5α-Stigmasta-7,22-dien-3β-ol, acetate,α-菠菜甾醇乙酸酯) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]

- 6. echemi.com [echemi.com]

- 7. α-菠菜甾醇醋酸酯 | α-Spinasterol acetate | CAS 4651-46-1 | 天然产物 | 美国InvivoChem [invivochem.cn]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A fast, sensitive HPLC method for the determination of esterase activity on alpha-tocopheryl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Activity of taraxasteryl acetate on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological activities of Schottenol and Spinasterol, two natural phytosterols present in argan oil and in cactus pear seed oil, on murine miroglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Fingerprint of α-Spinasteryl Acetate: A Guide to Structural Elucidation

This technical guide provides an in-depth analysis of the spectroscopic data for α-spinasteryl acetate (5α-stigmasta-7,22-dien-3β-ol acetate), a prominent phytosteryl ester. For researchers in natural product chemistry, pharmacology, and drug development, precise structural confirmation is the bedrock of reliable investigation. This document moves beyond a simple data repository to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of chemical structure and spectroscopic behavior. We will explore the causality behind the observed spectral features, providing a robust framework for the identification and characterization of this and related steroidal compounds.

The Molecular Architecture: α-Spinasteryl Acetate

α-Spinasteryl acetate is a derivative of the phytosterol α-spinasterol, featuring a tetracyclic cyclopentanophenanthrene steroid core. Key structural features that dictate its spectroscopic signature include an acetate group at the C-3 position, double bonds at C-7/C-8 and C-22/C-23, and a complex aliphatic side chain. Understanding this architecture is paramount for the accurate assignment of spectral data.

Diagram 1: Molecular Structure and Numbering of α-Spinasteryl Acetate A diagram illustrating the chemical structure of α-Spinasteryl Acetate with standard steroid numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For sterols, which possess a complex and largely saturated core, 2D NMR techniques are often essential for unambiguous assignments. The data presented here are based on analysis of structurally analogous compounds, such as cholesteryl acetate, and established substituent chemical shift (SCS) effects in steroid systems.[1][2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of α-spinasteryl acetate is characterized by a highly congested aliphatic region (approx. 0.5-2.5 ppm) and a few distinct signals in the olefinic and carbinol regions.

Expert Interpretation:

-

Acetate Methyl (H-31): A sharp singlet appearing around δ 2.03 ppm is the classic signature of the acetate methyl protons. Its integration value of 3H and lack of coupling confirms its identity.

-

Carbinol Proton (H-3): The proton on the carbon bearing the acetate group (C-3) is observed as a multiplet around δ 4.60 ppm. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. The complexity of the multiplet arises from axial-axial and axial-equatorial couplings with the C-2 and C-4 methylene protons.

-

Olefinic Protons (H-7, H-22, H-23): The spectrum shows three distinct signals in the olefinic region (δ 5.0-5.4 ppm). The C-7 proton typically appears as a broad multiplet around δ 5.15 ppm. The trans-coupled protons on the side-chain double bond (H-22 and H-23) appear as distinct doublet of doublets around δ 5.18 and 5.05 ppm, respectively, with a large coupling constant (~15 Hz) characteristic of a trans configuration.

-

Methyl Protons: The tertiary methyl groups (H-18 and H-19) on the steroid nucleus appear as sharp singlets, typically at δ ~0.54 (H-18) and δ ~0.82 (H-19). The remaining methyl groups on the side chain (H-21, H-26, H-27, H-29) appear as doublets or triplets in the upfield region (δ 0.8-1.0 ppm), with their multiplicity dictated by coupling to adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for α-Spinasteryl Acetate (CDCl₃, 500 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 3-H | ~4.60 | m |

| 7-H | ~5.15 | m |

| 18-H₃ | ~0.54 | s |

| 19-H₃ | ~0.82 | s |

| 21-H₃ | ~1.02 | d |

| 22-H | ~5.18 | dd |

| 23-H | ~5.05 | dd |

| 26-H₃ | ~0.84 | d |

| 27-H₃ | ~0.80 | d |

| 29-H₃ | ~0.85 | t |

| 31-H₃ (Acetate) | ~2.03 | s |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom. The assignments are based on established data for the stigmastane skeleton and the known effects of acetylation and unsaturation.[2][4][5]

Expert Interpretation:

-

Carbonyl Carbon (C-30): The most downfield signal appears at δ ~170.5 ppm, characteristic of the ester carbonyl carbon.

-

Olefinic Carbons (C-7, C-8, C-22, C-23): Four signals are expected in the olefinic region (δ 117-140 ppm). C-8 (a quaternary carbon) is typically around δ 139.6 ppm, while the protonated C-7 is near δ 117.5 ppm. The side-chain olefinic carbons, C-22 and C-23, appear around δ 138.2 ppm and δ 129.5 ppm, respectively.

-

Carbinol Carbon (C-3): The carbon attached to the acetate oxygen (C-3) is shifted downfield to δ ~74.1 ppm, compared to its position in the parent alcohol (~71 ppm). This acylation shift is a key diagnostic feature.

-

Acetate Methyl (C-31): The methyl carbon of the acetate group gives a characteristic signal at δ ~21.4 ppm.

-

Steroid Core and Side Chain: The remaining saturated carbons of the tetracyclic system and the aliphatic side chain resonate in the upfield region (δ 12-57 ppm). The specific assignments require 2D NMR data but can be reliably predicted based on analogous structures.[1][2]

Table 2: Predicted ¹³C NMR Chemical Shifts for α-Spinasteryl Acetate (CDCl₃, 125 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | ~37.0 | 17 | ~56.2 |

| 2 | ~28.0 | 18 | ~12.1 |

| 3 | ~74.1 | 19 | ~13.1 |